

The Adamantane Moiety in Focus: A Technical Guide to 1-(1-Adamantyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(1-Adamantyl)ethanol**

Cat. No.: **B128392**

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of **1-(1-Adamantyl)ethanol**, a molecule of interest to researchers, scientists, and professionals in drug development. The guide explores the historical context of its parent structure, adamantane, its physicochemical properties, a representative synthetic protocol, and the broader implications of the adamantyl group in medicinal chemistry.

Introduction: The Dawn of Adamantane Chemistry

The story of **1-(1-Adamantyl)ethanol** is intrinsically linked to the discovery and development of its parent hydrocarbon, adamantane. First isolated from petroleum in 1933, adamantane's unique, rigid, and strain-free tricyclic cage structure, resembling a diamondoid lattice, quickly captured the interest of chemists.^{[1][2]} However, it was not until the development of more practical synthetic routes in the mid-20th century that the exploration of adamantane and its derivatives for various applications, particularly in medicine, began in earnest.^[2]

The introduction of the adamantane moiety into pharmacologically active molecules became a significant strategy in drug design.^{[2][3]} Its lipophilic nature and rigid structure were found to enhance the pharmacokinetic properties of drugs, such as increasing their bioavailability and metabolic stability.^[2] This has led to the successful development of several adamantane-based drugs, including the antiviral agent amantadine and the Alzheimer's disease medication memantine.^{[2][4][5]} While the precise historical details of the first synthesis of **1-(1-Adamantyl)ethanol** are not prominently documented in readily available literature, its

existence is well-established within chemical databases and its use as a building block in the synthesis of more complex adamantane derivatives is noted.[6][7][8]

Physicochemical Properties of 1-(1-Adamantyl)ethanol

1-(1-Adamantyl)ethanol is a white crystalline solid at room temperature.[7] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Chemical Formula	$C_{12}H_{20}O$	[9][10]
Molecular Weight	180.29 g/mol	[9][10]
CAS Number	6240-11-5	[7][8]
Appearance	White crystalline powder	[7]
Melting Point	66-69 °C	[6][8]
Solubility	Sparingly soluble in water	[7]
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and acid halides.	[7]

Table 2: Spectroscopic Data

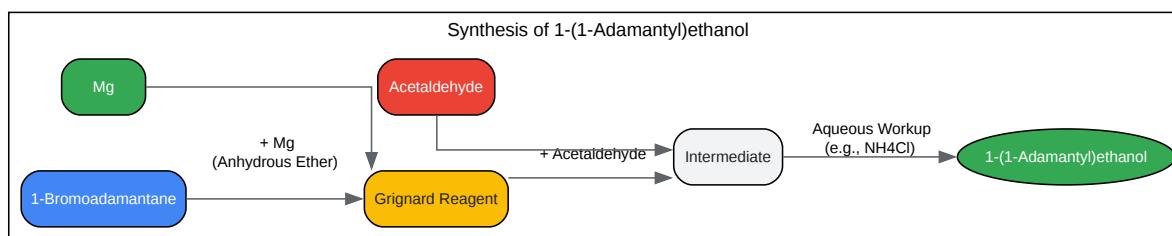
Spectrum Type	Key Features	Reference(s)
¹ H NMR	Signals corresponding to the adamantly cage protons and the ethyl group protons.	[11]
¹³ C NMR	Resonances for the carbon atoms of the adamantane skeleton and the ethanol substituent.	[11]
Mass Spectrometry	Molecular ion peak and fragmentation pattern consistent with the structure.	[12]
Infrared (IR) Spectroscopy	Characteristic absorption bands for O-H stretching of the alcohol and C-H stretching of the alkane structure.	[12]

Synthesis of 1-(1-Adamantyl)ethanol: A Representative Protocol

While the original publication detailing the first synthesis of **1-(1-Adamantyl)ethanol** is not readily identified, a plausible and widely used method for its preparation involves the reaction of an adamantyl Grignard reagent with an appropriate electrophile, such as acetaldehyde. This approach is a standard method for forming carbon-carbon bonds and synthesizing secondary alcohols. The following is a detailed, representative experimental protocol based on this established chemical transformation.

Experimental Protocol: Synthesis of 1-(1-Adamantyl)ethanol via Grignard Reaction

Materials:


- 1-Bromoadamantane
- Magnesium turnings

- Anhydrous diethyl ether
- Acetaldehyde
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

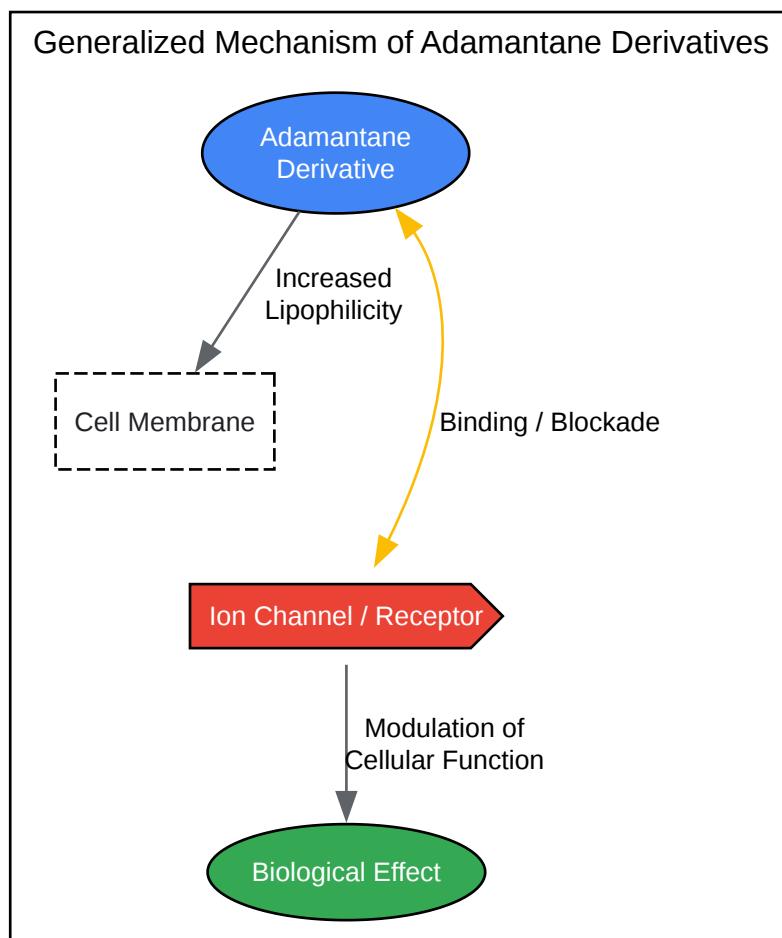
Procedure:

- Preparation of 1-Adamantylmagnesium Bromide (Grignard Reagent):
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to initiate the reaction.
 - In the dropping funnel, place a solution of 1-bromoadamantane in anhydrous diethyl ether.
 - Add a small portion of the 1-bromoadamantane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.
 - Slowly add the remaining 1-bromoadamantane solution to maintain a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Reaction with Acetaldehyde:
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
 - Separate the ethereal layer. Extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter and remove the solvent under reduced pressure to yield the crude product.
 - Purify the crude **1-(1-Adamantyl)ethanol** by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **1-(1-Adamantyl)ethanol**.


Role in Medicinal Chemistry and Potential Biological Interactions

While specific signaling pathways directly modulated by **1-(1-Adamantyl)ethanol** are not well-documented, the broader class of adamantane derivatives has established mechanisms of

action. The adamantane cage is a key pharmacophore that can influence the biological activity of a molecule in several ways.

- **Lipophilicity Enhancement:** The bulky and non-polar nature of the adamantane group increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and the blood-brain barrier.^[2]
- **Metabolic Stability:** The rigid, saturated hydrocarbon structure of adamantane is resistant to metabolic degradation, which can increase the half-life of a drug.^[2]
- **Direct Target Interaction:** In some cases, the adamantane moiety itself directly interacts with the biological target. A prime example is the antiviral activity of amantadine, where the adamantane cage blocks the M2 proton channel of the influenza A virus, preventing viral replication.^[5] Similarly, memantine, another adamantane derivative, acts as a non-competitive antagonist of the NMDA receptor in the central nervous system.^[5]

Given its structural simplicity, **1-(1-Adamantyl)ethanol** itself may exhibit some biological activity, potentially through non-specific interactions with biological membranes or as a weak modulator of certain enzymes or receptors. However, it is more commonly utilized as a synthetic intermediate for the construction of more complex and potent adamantane-based drug candidates.^[6]

[Click to download full resolution via product page](#)

A general illustration of adamantane derivative interaction with a cell membrane and target.

Conclusion

1-(1-Adamantyl)ethanol, while not a widely known therapeutic agent in its own right, represents an important and fundamental structure within the broader and highly significant field of adamantane chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its physicochemical properties are well-characterized. The true value of **1-(1-Adamantyl)ethanol** for researchers and drug development professionals lies in its potential as a versatile building block for the creation of novel adamantane-containing compounds with tailored biological activities. The continued exploration of adamantane derivatives holds promise for the development of new and improved therapeutics for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amantadine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 1-Adamantaneethanol 98 6240-11-5 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. 1-Adamantaneethanol | 6240-11-5 [chemicalbook.com]
- 9. 1-Adamantaneethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 10. 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | C12H20O | CID 110810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1-Adamantanol | C10H16O | CID 64152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Adamantane Moiety in Focus: A Technical Guide to 1-(1-Adamantyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128392#discovery-and-history-of-1-1-adamantyl-ethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com